N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine
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Overview
Description
{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both indole and benzyl ether moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzyl ether groups can be introduced through benzylation reactions using benzyl halides and a suitable base .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of {[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan
Uniqueness
{[3,4-BIS(BENZYLOXY)PHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of benzyl ether and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H30N2O2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[[3,4-bis(phenylmethoxy)phenyl]methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C31H30N2O2/c1-3-9-24(10-4-1)22-34-30-16-15-26(19-31(30)35-23-25-11-5-2-6-12-25)20-32-18-17-27-21-33-29-14-8-7-13-28(27)29/h1-16,19,21,32-33H,17-18,20,22-23H2 |
InChI Key |
ILYDEDAGWJFBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCC3=CNC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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